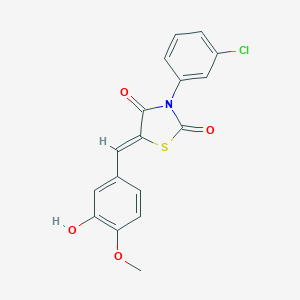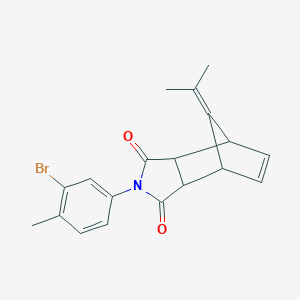
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as BRD7880, is a compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been the subject of scientific research to determine its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a histone deacetylase inhibitor, which means that it inhibits the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can result in the silencing of genes. By inhibiting the activity of these enzymes, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can increase the acetylation of histone proteins and promote the expression of genes that are normally silenced.
Biochemical and Physiological Effects:
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is that it has been shown to have activity against a range of diseases, which makes it a promising therapeutic agent. Additionally, the mechanism of action of 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is well-understood, which makes it easier to design experiments to test its activity. One limitation of using 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One potential direction is to investigate the use of this compound in combination with other therapeutic agents, to determine whether it can enhance the activity of existing treatments. Additionally, further research is needed to determine the optimal dosing and administration schedule for 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, as well as its potential side effects. Finally, more research is needed to determine the full range of diseases that 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be useful in treating.
合成方法
The synthesis of 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of 3-bromo-4-methylbenzaldehyde and 2,3-dihydro-1H-indene-1,3-dione in the presence of a base and a catalyst. This reaction results in the formation of the intermediate 2-(3-bromo-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, which is then treated with propan-2-ylideneamine to yield the final product, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
科学研究应用
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to have activity against a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In particular, 2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression and are often overexpressed in cancer cells.
属性
产品名称 |
2-(3-bromo-4-methylphenyl)-8-(propan-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
|---|---|
分子式 |
C19H18BrNO2 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
4-(3-bromo-4-methylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H18BrNO2/c1-9(2)15-12-6-7-13(15)17-16(12)18(22)21(19(17)23)11-5-4-10(3)14(20)8-11/h4-8,12-13,16-17H,1-3H3 |
InChI 键 |
QZQZISHGPPUQIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C)Br |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



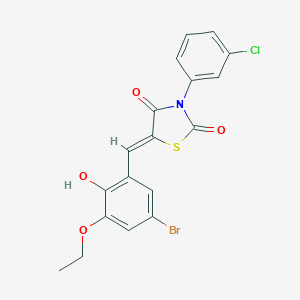

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)
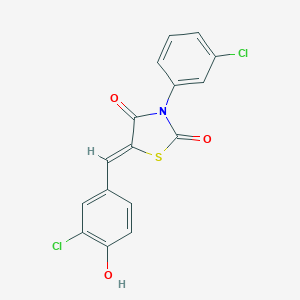
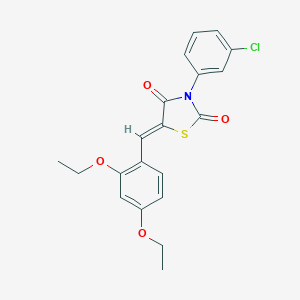
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


